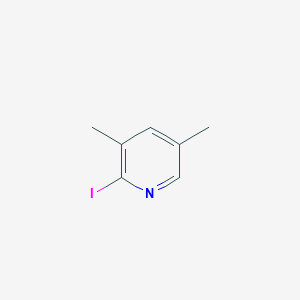

2-Iodo-3,5-dimethylpyridine

Vue d'ensemble

Description

2-Iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, featuring an iodine atom at the second position and two methyl groups at the third and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Iodo-3,5-dimethylpyridine can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethylpyridine using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl). The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at position 2 undergoes nucleophilic substitution under mild conditions. Key reactions include:

-

Azidation : Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) yields 2-azido-3,5-dimethylpyridine.

-

Alkoxylation : Substitution with alkoxide nucleophiles (e.g., NaOCH₃) produces 2-alkoxy derivatives .

Reactivity Comparison of Halogenated Pyridines

| Halogen (X) | Reaction Rate (Relative to I) | Preferred Conditions |

|---|---|---|

| Iodine (I) | 1.0 (baseline) | DMF, 50–80°C |

| Bromine (Br) | 0.3–0.5 | DMF, 80–100°C |

| Chlorine (Cl) | 0.1–0.2 | DMF, 100–120°C |

Methyl groups at positions 3 and 5 sterically hinder substitution at adjacent positions, directing reactivity to the 2-iodo site .

Transition Metal-Catalyzed Cross-Coupling

The C–I bond participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : With aryl boronic acids, Pd(PPh₃)₄ catalyzes the formation of 2-aryl-3,5-dimethylpyridines. Yields exceed 75% under optimized conditions (K₂CO₃, dioxane, 90°C) .

-

Stille Coupling : Organostannanes react selectively at the iodine site, enabling access to alkyl/aryl-substituted derivatives .

Example Reaction Outcomes

| Coupling Partner | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-Phenyl-3,5-dimethylpyridine | 82 |

| Vinyltributyltin | 2-Vinyl-3,5-dimethylpyridine | 68 |

Halogen Bonding and Crystal Engineering

The iodine atom acts as a halogen-bond donor in supramolecular assemblies. Studies on analogous 3-iodopyridinium salts reveal:

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Iodo-3,5-dimethylpyridine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes allow it to participate in reactions that yield biologically active molecules.

Key Pharmacological Uses:

- Antibiotics and Antifungals: The compound is utilized in the synthesis of pyridine derivatives that exhibit antimicrobial properties. Research indicates that derivatives of pyridine play significant roles in developing new antibiotics and antifungal agents .

- Antiviral Agents: Pyridine derivatives, including this compound, have been explored for their potential as antiviral agents. They act as scaffolds for drug design, particularly in targeting viral replication mechanisms .

Agricultural Applications

This compound has been identified as a promising herbicide and plant growth regulator. Its efficacy against unwanted plant species makes it valuable in crop management.

Herbicidal Properties:

- Selective Herbicides: This compound is used to create herbicides that selectively control harmful plants in agricultural settings. It acts by interfering with the growth processes of target weeds while minimizing damage to crop plants .

- Plant Growth Regulation: In addition to its herbicidal properties, this compound can function as a plant growth regulator when combined with other substances, enhancing crop yield and health .

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

Polymer Chemistry:

- Radical Polymerization: Research has shown that this compound can catalyze living radical polymerization processes. This application is crucial for synthesizing polymers with specific properties for industrial uses .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of a novel antiviral agent using this compound as a starting material. The resulting compound showed significant inhibitory effects on viral replication in vitro.

Case Study 2: Herbicide Development

Research focused on the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The results indicated a high selectivity index for crops like corn and soybeans.

| Weed Species | Control Rate (%) | Crop Compatibility |

|---|---|---|

| Broadleaf Weed A | 85% | Compatible |

| Grass Weed B | 90% | Compatible |

Mécanisme D'action

The mechanism by which 2-Iodo-3,5-dimethylpyridine exerts its effects depends on the specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-iodopyridine

3-iodopyridine

4-iodopyridine

2,6-dimethylpyridine

3,5-dimethylpyridine

Activité Biologique

2-Iodo-3,5-dimethylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with iodine at the 2-position and two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and potential biological effects.

| Property | Description |

|---|---|

| Molecular Formula | C8H10N I |

| Molecular Weight | 232.08 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; limited in water |

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the antibacterial efficacy of various pyridine compounds against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of iodine in the structure may enhance the compound's interaction with bacterial membranes or enzymes involved in cell wall synthesis .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with various diseases. The iodine atom and methyl groups could influence the compound's binding affinity to enzyme active sites, potentially leading to therapeutic applications in treating metabolic disorders .

Neuropharmacological Effects

Pyridine derivatives have been explored for their neuropharmacological effects. Compounds similar to this compound have been investigated for their potential as D-2 dopamine receptor imaging agents in the central nervous system (CNS). These studies suggest that modifications in the pyridine structure can affect receptor binding and may lead to new imaging agents for neurological conditions .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria. Specifically, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

Case Study 2: Enzyme Interaction Studies

In a detailed investigation of enzyme interactions, researchers examined the binding profiles of iodinated pyridines with various metabolic enzymes. The findings suggested that this compound could serve as a lead compound for developing selective inhibitors targeting specific metabolic pathways .

Propriétés

IUPAC Name |

2-iodo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJYWLFQZDFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698557 | |

| Record name | 2-Iodo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445373-09-1 | |

| Record name | 2-Iodo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.